(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine
Description
The compound (2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine features a chromen-2-imine core substituted with a 4-bromophenyl group and a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl moiety. The bromine atom (electron-withdrawing) and methoxy group (electron-donating) introduce polarity and modulate solubility and reactivity .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-29-19-12-6-15(7-13-19)22-27-24(31-28-22)20-14-16-4-2-3-5-21(16)30-23(20)26-18-10-8-17(25)9-11-18/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGZJIBALWGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with chromen-2-imine: The oxadiazole intermediate is then coupled with a chromen-2-imine derivative using a suitable coupling reagent, such as a carbodiimide.
Introduction of the bromophenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analog 1: 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3-methylphenyl)-1,3,4-oxadiazol-2-amine (4n)
Key Features :
- Core structure : Benzoxazole fused with oxadiazole.
- Substituents : 4-bromophenyl and 3-methylphenyl groups.
- Functional groups : NH, C=N, and C-Br.
Comparison :
- Heterocyclic systems : Benzoxazole in 4n vs. chromen-imine in the target compound. Benzoxazole offers rigidity but lacks the oxygen-mediated electronic effects of chromene.
- Biological implications : Benzoxazole derivatives are associated with antimicrobial activity, while chromene-based compounds often exhibit anti-inflammatory or anticancer properties.
Structural Analog 2: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)
Key Features :
- Core structure : 1,3,5-triazine.
- Substituents: 4-bromo-2-formylphenoxy, 4-methoxyphenoxy, and methyl benzoate.
Comparison :
- Heterocyclic systems : Triazine in 5l vs. oxadiazole in the target. Triazines are more electron-deficient, favoring nucleophilic substitution.
- Substituent diversity : 5l includes ester and formyl groups, which may enhance metabolic instability compared to the target’s imine and methoxy groups .
- Applications : Triazines are widely used in agrochemicals, whereas oxadiazoles are explored in medicinal chemistry.
Methodological Insights from Chemical Structure Comparison
Graph-based analysis () identifies common subgraphs between the target and analogs:
- Shared motifs : Aryl halides (4-bromophenyl) and ether-linked substituents (methoxyphenyl).
- Divergent motifs : Chromene vs. benzoxazole/triazine cores. Chromene’s oxygen atom introduces hydrogen-bonding capacity absent in 4n and 5l .
Biological Activity
The compound (2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Its structural components suggest a diverse range of interactions with biological targets, which may lead to various pharmacological effects.
Chemical Structure
The compound features a chromen-2-imine core with substitutions that include a bromophenyl group and a methoxyphenyl moiety, alongside an oxadiazole ring. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Structure-Activity Relationship (SAR) studies have shown that the presence of electron-donating groups on the aromatic rings enhances cytotoxicity against various cancer cell lines. The compound's oxadiazole and chromen moieties are crucial for its activity against cancer cells .
- In vitro studies have demonstrated that derivatives with similar structures can achieve IC50 values in the low micromolar range against different cancer cell lines, indicating potent antiproliferative effects.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Compounds with similar structural features have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is often implicated in enhancing antimicrobial efficacy .
- A recent study highlighted that derivatives containing the oxadiazole and bromophenyl groups exhibited significant inhibition of bacterial growth comparable to standard antibiotics like norfloxacin.
Case Studies
- Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated that modifications on the phenyl rings significantly influenced their anticancer activity. The most active compounds showed IC50 values below 1 µM against human cancer cell lines, suggesting that this compound may follow a similar trend .
- Antimicrobial Assessment : In another investigation, several oxadiazole derivatives were tested against a panel of bacteria. The results indicated that those with halogenated phenyl groups exhibited enhanced activity, supporting the notion that this compound could possess significant antimicrobial properties due to its brominated structure .
The proposed mechanism of action for this compound includes:
- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in cancer cell proliferation and survival pathways, such as cyclooxygenase and certain kinases.
- Interference with DNA Synthesis : There is evidence suggesting that these types of compounds can intercalate with DNA or disrupt its replication processes, leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
